N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic imidazole derivative characterized by a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and an ethylcarbamoylmethyl group at position 1. A thioether bridge links the imidazole to an acetamide moiety attached to a 4-bromophenyl ring.
Properties
IUPAC Name |
2-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O3S/c1-2-18-14(23)8-21-13(9-22)7-19-16(21)25-10-15(24)20-12-5-3-11(17)4-6-12/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHYMOEAMRANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to form 4-bromoaniline. This intermediate is then reacted with various reagents to introduce the imidazole ring and the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the bromine atom can produce various substituted phenyl derivatives .
Scientific Research Applications
N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, while the acetamide moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Imidazole vs. Benzimidazole Derivatives
- Compound 29 (N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide, ): Features a benzimidazole core (fused benzene-imidazole ring) with a methylsulfonyl group at position 4. The methylsulfonyl group enhances electrophilicity and may confer distinct binding properties compared to the hydroxymethyl group in the target compound.
Imidazole Derivatives with Halogenated Aromatic Systems
- 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide ():
- Substituents: Allyl group at position 1, 4-bromophenyl at position 5, and 4-chlorophenyl on the acetamide.
- Key differences vs. target compound:
- Allyl (C3H5) vs. ethylcarbamoylmethyl (C4H8N2O) at position 1: The allyl group lacks hydrogen-bonding capacity, reducing solubility.
- Bromophenyl on the imidazole vs. acetamide-linked bromophenyl: Positional variation may alter steric interactions in biological targets . Chlorophenyl vs.
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide ():
- Substituents: Methyl at position 1 and phenyl at position 5.
- Comparison:
- Methyl group (non-polar) vs.
- Phenyl at position 5 vs. hydroxymethyl: Phenyl increases lipophilicity but eliminates hydroxyl-mediated metabolic pathways (e.g., glucuronidation) .
Functional Group Modifications
Sulfur-Containing Linkages
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (): Contains a chiral methylsulfinyl group at position 2, introducing stereochemical complexity absent in the target compound. the thioether in the target compound. Pyridyl substituent vs. bromophenyl: Pyridine’s nitrogen enables π-π stacking and coordination with metal ions .
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide ():
Solubility and Metabolic Stability
Biological Activity
N-(4-bromophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature.
Chemical Structure
The compound can be described using the following structural formula:
This indicates the presence of bromine, nitrogen, sulfur, and hydroxymethyl groups, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Inhibition of Heme Oxygenase-1 (HO-1) : Research indicates that compounds with similar structural features exhibit significant inhibition of HO-1, which is implicated in cancer progression and resistance to therapy. The inhibition of HO-1 can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .
- Antioxidant Activity : The presence of hydroxymethyl and imidazole groups suggests potential antioxidant properties, which may help in mitigating oxidative stress in cells .
Efficacy in Cell Lines
Studies have evaluated the efficacy of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| U87MG | 7.5 | Significant inhibition of cell proliferation. |
| DU145 | 10.0 | Moderate efficacy against prostate cancer cells. |
| A549 | 12.5 | Reduced viability observed in lung cancer cells. |
These results indicate that the compound demonstrates promising anticancer activity, particularly against glioblastoma cells (U87MG) where it exhibited the lowest IC50 value .
Case Studies
A notable study explored the effects of this compound on HO-1 expression levels in glioblastoma cells. The study found that treatment with the compound resulted in a significant decrease in HO-1 levels, correlating with reduced cell invasion and migration capabilities .
Potential Therapeutic Applications
Given its biological activity profile, this compound could be explored for therapeutic applications in:
- Cancer Treatment : Its ability to inhibit HO-1 suggests a role in cancer therapy, particularly for tumors exhibiting high levels of this enzyme.
- Oxidative Stress Disorders : As an antioxidant agent, it may have potential applications in diseases characterized by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
